Btk-IN-28

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Btk-IN-28 est un inhibiteur de petite molécule ciblant la tyrosine kinase de Bruton, une tyrosine kinase non réceptrice impliquée dans les voies de signalisation des cellules B et d'autres cellules hématopoïétiques. La tyrosine kinase de Bruton joue un rôle crucial dans le développement, la différenciation et la fonction des cellules B. Les inhibiteurs de la tyrosine kinase de Bruton, tels que this compound, se sont montrés prometteurs dans le traitement de diverses malignités des cellules B et de maladies auto-immunes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Btk-IN-28 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure centrale, suivie de modifications de groupe fonctionnel pour améliorer l'activité inhibitrice contre la tyrosine kinase de Bruton. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour obtenir le produit souhaité .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement, la pureté et la rentabilité. Cela implique l'adaptation des conditions de réaction, l'utilisation de solvants et de catalyseurs de qualité industrielle et l'utilisation de techniques de purification avancées pour obtenir du this compound de haute pureté adapté aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Btk-IN-28 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium, l'hydrure de lithium et d'aluminium et l'hydrogène gazeux avec un catalyseur.

Substitution : Les réactifs courants comprennent les halogénures, les agents alkylants et les acides ou les bases pour faciliter la réaction.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques présents dans this compound et des conditions de réaction utilisées. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la tyrosine kinase de Bruton et ses voies de signalisation en aval.

Biologie : Utilisé dans des études de biologie cellulaire et moléculaire pour étudier le rôle de la tyrosine kinase de Bruton dans le développement et la fonction des cellules B.

Médecine : Étudié comme agent thérapeutique potentiel pour le traitement des malignités des cellules B, telles que la leucémie lymphocytaire chronique et le lymphome à cellules du manteau, ainsi que les maladies auto-immunes comme la polyarthrite rhumatoïde et le lupus érythémateux disséminé.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de la tyrosine kinase de Bruton présentant une efficacité et des profils de sécurité améliorés

Mécanisme d'action

This compound exerce ses effets en se liant de manière covalente au résidu cystéine en position 481 dans le site actif de la tyrosine kinase de Bruton. Cette liaison irréversible inhibe l'activité kinase de la tyrosine kinase de Bruton, empêchant la phosphorylation des molécules de signalisation en aval. Cela conduit à l'inhibition de la signalisation du récepteur des cellules B, ce qui entraîne finalement la suppression de la prolifération, de la survie et de la fonction des cellules B .

Applications De Recherche Scientifique

Btk-IN-28 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of Bruton tyrosine kinase and its downstream signaling pathways.

Biology: Employed in cellular and molecular biology studies to investigate the role of Bruton tyrosine kinase in B cell development and function.

Medicine: Investigated as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.

Industry: Utilized in the development of new Bruton tyrosine kinase inhibitors with improved efficacy and safety profiles

Mécanisme D'action

Btk-IN-28 exerts its effects by covalently binding to the cysteine residue at position 481 in the active site of Bruton tyrosine kinase. This irreversible binding inhibits the kinase activity of Bruton tyrosine kinase, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of B cell receptor signaling, ultimately resulting in the suppression of B cell proliferation, survival, and function .

Comparaison Avec Des Composés Similaires

Composés similaires

Ibrutinib : Un inhibiteur de la tyrosine kinase de Bruton de première génération avec de larges applications cliniques, mais associé à des effets hors cible.

Acalabrutinib : Un inhibiteur de deuxième génération avec une sélectivité améliorée et des effets hors cible réduits.

Zanubrutinib : Un autre inhibiteur de deuxième génération avec une puissance et une sélectivité accrues.

Orelabrutinib : Un nouvel inhibiteur avec des données précliniques et cliniques prometteuses

Unicité de Btk-IN-28

This compound est unique en termes d'affinité de liaison spécifique et de sélectivité pour la tyrosine kinase de Bruton, offrant des avantages potentiels en termes d'efficacité et de sécurité. Sa structure chimique distincte permet une inhibition efficace de la tyrosine kinase de Bruton avec un minimum d'effets hors cible, ce qui en fait un candidat intéressant pour un développement et une application clinique ultérieurs .

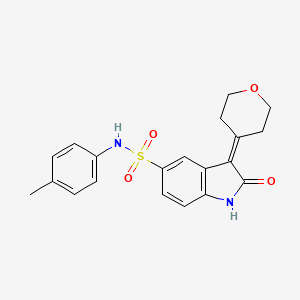

Propriétés

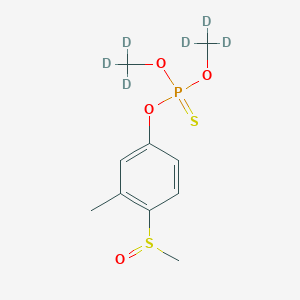

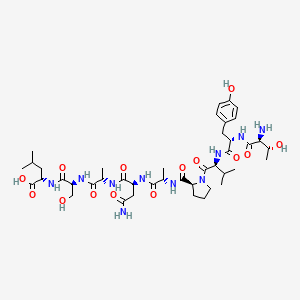

Formule moléculaire |

C20H20N2O4S |

|---|---|

Poids moléculaire |

384.5 g/mol |

Nom IUPAC |

N-(4-methylphenyl)-3-(oxan-4-ylidene)-2-oxo-1H-indole-5-sulfonamide |

InChI |

InChI=1S/C20H20N2O4S/c1-13-2-4-15(5-3-13)22-27(24,25)16-6-7-18-17(12-16)19(20(23)21-18)14-8-10-26-11-9-14/h2-7,12,22H,8-11H2,1H3,(H,21,23) |

Clé InChI |

CBUVNMQDZOENES-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=C4CCOCC4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12380022.png)

![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)

![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)

![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)